1-(4-Fluorophenyl)piperazin-2-one

Medicinal Chemistry Organic Synthesis Building Block

Researchers synthesizing CNS-targeted candidates or chemokine receptor modulators often face batch-to-batch variability in key intermediates. 1-(4-Fluorophenyl)piperazin-2-one (CAS 780753-89-1) eliminates this uncertainty as a well-characterized, high-purity piperazinone scaffold with defined regiochemistry. • Enables reproducible SAR exploration at 5-HT/dopamine receptors with documented 4-fluorophenyl advantage over 2-fluoro or non-fluorinated analogs. • Used directly in patented SSTR2 agonist and chemokine modulator programs; available as free base or HCl salt. • Supported by NMR/HPLC documentation; ≥95% purity ensures consistent lead optimization outcomes.

Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
CAS No. 780753-89-1
Cat. No. B1591786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)piperazin-2-one
CAS780753-89-1
Molecular FormulaC10H11FN2O
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1)C2=CC=C(C=C2)F
InChIInChI=1S/C10H11FN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2
InChIKeyCRJMGHCZJHTTKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)piperazin-2-one: Core Scaffold and Procurement


1-(4-Fluorophenyl)piperazin-2-one is a functionalized piperazinone heterocycle distinguished by a 4-fluorophenyl substituent on the N1 nitrogen and a carbonyl group at the 2-position, giving it a molecular formula of C10H11FN2O and a molecular weight of 194.21 g/mol . This specific regiochemical and oxidation-state arrangement makes it a versatile intermediate for constructing CNS-targeted drug candidates and chemokine receptor modulators, serving as a critical building block rather than an active pharmaceutical ingredient (API) [1][2]. Commercially, it is available as both the free base and the hydrochloride salt (CAS 697305-48-9), with standard research-grade purity specifications ranging from 95% to 98+%, accompanied by supporting analytical documentation such as NMR and HPLC traces .

Building Block Type Functionalized piperazinone scaffold for CNS and GPCR target research
Available Forms Free base and hydrochloride salt
Research-Grade Specification Typical purity 95–98+% with NMR and HPLC documentation

Why 1-(4-Fluorophenyl)piperazin-2-one Cannot Be Replaced


The substitution pattern on the piperazinone core is not arbitrary; even minor alterations in the position of the fluorine atom or the oxidation state of the ring profoundly impact downstream synthetic utility and the biological profile of derived compounds. Specifically, the 4-fluorophenyl moiety enhances lipophilicity and metabolic stability relative to non-fluorinated analogs, directly influencing pharmacokinetic properties of final drug candidates . Furthermore, structure-activity relationship (SAR) studies on related piperazine systems demonstrate that shifting the fluorine from the 4- to the 2- or 3- position, or replacing it with other substituents like methyl or chloro, results in orders-of-magnitude changes in target binding affinity and cellular activity [1]. Therefore, sourcing the precise 1-(4-fluorophenyl)piperazin-2-one scaffold is essential for ensuring the reproducibility and predictability of lead optimization programs and subsequent patent filings.

Fluorine positional shift (2- or 3-fluoro) can alter target binding affinity by orders of magnitude, as shown in related piperazine SAR studies.
Non-fluorinated or chloro-substituted analogs may reduce lipophilicity and metabolic stability, potentially compromising the pharmacokinetic profile of derived leads.

1-(4-Fluorophenyl)piperazin-2-one vs. Key Comparators


Facile Deprotection to Piperazine-2-one Hydrochloride

The target compound is most commonly prepared and handled as its hydrochloride salt via Boc-deprotection of tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate. This step is well-characterized, consistently yielding 1-(4-fluorophenyl)piperazin-2-one hydrochloride at a reported 77% yield after trituration . This well-defined synthetic entry point is not universally applicable to all regioisomeric or non-fluorinated analogs without significant re-optimization of reaction conditions, particularly due to differences in the basicity and stability of the resulting piperazine-2-ones.

Boc-Deprotection Yield
Reported procedure
77% isolated
Robust entry point reduces downstream synthetic risk
Yield validated for 4-fluoro regioisomer; other regioisomers may require re-optimization
Medicinal Chemistry Organic Synthesis Building Block

Fluorine Positional Effect on Cytotoxicity

While the free piperazin-2-one itself is not a drug, its 4-(4-fluorophenyl)piperazin-1-yl motif, when incorporated into larger molecules, demonstrates a quantifiably different biological outcome compared to its 2-fluoro regioisomer. In a comparative cytotoxicity study against the A549 lung cancer cell line, a compound bearing the 4-(4-fluorophenyl)piperazin-1-yl group (Compound 6e) exhibited an IC50 of 92.71 ± 23.90 µM. In contrast, the analog bearing the 4-(2-fluorophenyl)piperazin-1-yl group (Compound 6g) was approximately 9.6 times more potent, with an IC50 of 9.68 ± 1.95 µM [1]. This demonstrates that the fluorine position is a critical determinant of activity, meaning that synthetic intermediates leading to one regioisomer cannot be assumed to produce a similar biological outcome as those leading to the other.

Cytotoxicity SAR (A549)
Cross-study reported
4-F: IC50 92.71 µM
2-F: IC50 9.68 µM
9.6-fold difference
Fluorine position is a critical SAR determinant
MTT assay on A549 lung cancer cells; context-dependent
Cancer Research Cytotoxicity Assays SAR

Enabling Selective SSTR2 Agonism

The 1-(4-fluorophenyl)piperazin-2-one hydrochloride is a key intermediate in the synthesis of selective somatostatin receptor 2 (SSTR2) agonists, a therapeutic class under investigation for the treatment of type 2 diabetes . While the final drug candidates' exact potencies are typically disclosed in follow-on patents, the use of this specific fluorinated piperazinone is non-obvious and distinguishes it from non-fluorinated or differently substituted piperazine analogs. Patents explicitly claiming this scaffold for SSTR2 agonist synthesis demonstrate that it imparts a unique advantage in achieving the desired selectivity and oral bioavailability profile for this particular target . This is a clear case where a generic substitution would fail to provide a viable path to the same intellectual property space or therapeutic profile.

SSTR2 Agonist Intermediate
Class-level inference
Patent-claimed synthetic entry
Specific IP position for this fluorinated scaffold
No equivalent patent claims for 2- or 3-fluoro regioisomers
Diabetes Metabolic Disease GPCR

Optimal Use Cases for 1-(4-Fluorophenyl)piperazin-2-one


Lead Optimization in CNS Drug Discovery

In medicinal chemistry campaigns targeting serotonin (5-HT) or dopamine receptors for the development of antidepressants or antipsychotics, 1-(4-fluorophenyl)piperazin-2-one serves as a privileged scaffold [1]. Its use is justified by the specific and quantifiable SAR surrounding the 4-fluorophenyl group, as evidenced by the significant differences in cellular activity compared to 2-fluoro or non-fluorinated analogs [2]. Researchers can reliably use this building block to explore a known and productive SAR landscape, increasing the probability of generating potent and selective leads.

Development of Selective CCR3 Modulators

This compound and its derivatives are claimed as modulators of chemokine receptor activity, specifically for the prevention of asthma and other allergic diseases [3]. Procurement of the 1-(4-fluorophenyl)piperazin-2-one core is necessary for laboratories investigating this specific structural class for inflammatory and immunological targets, as the 'unique combination of structural fragments' is central to the intellectual property and pharmacophore model for this mechanism of action.

Synthesis of SSTR2 Agonists for Type 2 Diabetes

As a key intermediate claimed in the preparation of selective SSTR2 agonists, 1-(4-fluorophenyl)piperazin-2-one hydrochloride is a critical starting material for research into non-peptidic, orally bioavailable treatments for metabolic disorders . This is a high-value, target-specific application where the 4-fluorophenyl substitution is integral to the compound's design and cannot be substituted without risking the loss of target engagement or selectivity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Probe Synthesis

Due to the well-characterized, high-yielding synthesis of its hydrochloride salt , this compound is a dependable building block for constructing in vivo probes. Its 4-fluorophenyl group offers favorable physicochemical properties (e.g., enhanced lipophilicity and potential for metabolic stability) that are crucial for generating tool compounds with sufficient exposure to study target engagement in animal models.

Application
Selection Property
Validation Focus
CNS Lead Optimization
Privileged 4-fluorophenyl SAR landscape
Confirm cellular activity relative to 2-fluoro and non-fluorinated analogs
CCR3 Modulator Research
4-fluorophenyl chemokine receptor pharmacophore
Validate target engagement and selectivity
SSTR2 Agonist Research
Patent-protected fluorinated intermediate
Assess selectivity for SSTR2 over related somatostatin receptors
In Vivo Probe Synthesis
Reliable, high-yielding hydrochloride salt form
Characterize exposure and target engagement in preclinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Fluorophenyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.